![molecular formula C24H25N7O2 B2498674 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone CAS No. 920363-77-5](/img/structure/B2498674.png)
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone is a synthetic compound known for its notable pharmacological properties. This chemical is part of a class of compounds that have shown potential in various medicinal and scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone can be synthesized through a multi-step process involving the condensation of p-tolylamine with triazolopyrimidine, followed by the introduction of a piperazine ring and subsequent attachment of a p-tolyloxyethanone moiety. The reaction typically requires controlled temperatures and the presence of appropriate catalysts to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the compound is synthesized in large reactors under optimized conditions to maximize efficiency and minimize by-products. Parameters such as solvent choice, reaction time, and purification methods are fine-tuned to produce the desired compound in bulk quantities with consistent quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation, where the p-tolyl groups may be oxidized to their corresponding carboxylic acids under strong oxidative conditions.
Reduction: Reduction reactions might target the triazolopyrimidine moiety or other reducible functionalities within the compound.
Substitution: The ethanone group provides a site for various nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, typically in the presence of a base.
Major Products Formed:
Oxidation may yield carboxylic acid derivatives.
Reduction could produce more saturated derivatives.
Substitution can lead to a variety of functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound has garnered interest in several fields:
Chemistry: Used as a building block for creating more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, possibly acting on specific biological pathways or receptors.
Industry: Utilized in materials science for creating specialized polymers or other advanced materials.
Mecanismo De Acción
The compound's effects are typically mediated through its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. Its unique structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets. The exact pathways involved depend on the biological system and the context in which the compound is used.
Comparación Con Compuestos Similares
Compared to other triazolopyrimidine derivatives, 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone stands out due to its specific pharmacological profile. Other similar compounds may include:
1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(phenoxy)ethanone
1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(methoxy)ethanone
These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical reactivity and biological activity.
This compound, with its specific structural features, may offer unique advantages in certain applications.
Actividad Biológica
The compound 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone (CAS Number: 920225-82-7) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H25N7O2 with a molecular weight of 443.5 g/mol. The structure includes a triazolopyrimidine core and a piperazine ring, which are known to enhance biological activity through specific molecular interactions.
Anticancer Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism often involves the inhibition of key enzymes or receptors involved in cancer progression.
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 2.0 |
Compound B | PC-3 | 5.0 |
This compound | TBD |
The proposed mechanism of action for this compound involves its interaction with specific targets within cells. The triazolo-pyrimidine core can bind to enzyme active sites or receptor binding pockets, inhibiting their function and leading to apoptosis in cancer cells. Additionally, the piperazine moiety may enhance binding affinity and selectivity towards these targets.
Pharmacological Studies
Recent pharmacological studies have shown that derivatives of the triazolo-pyrimidine scaffold can modulate various biological pathways. For instance, compounds with similar structures have been found to act as selective protein inhibitors and exhibit psychopharmacological effects.
Case Study: In Vitro Studies
A series of in vitro studies evaluated the effectiveness of related triazolo-pyrimidine compounds against human cancer cell lines. The results indicated a dose-dependent response in cytotoxicity, with several compounds outperforming standard chemotherapy agents like Doxorubicin.
Table 2: Summary of In Vitro Studies
Study | Compound Tested | Cell Line | Result |
---|---|---|---|
Study 1 | Compound A | MCF-7 | High cytotoxicity |
Study 2 | Compound B | PC-3 | Moderate cytotoxicity |
Study 3 | Target Compound | Various | TBD |
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-17-3-7-19(8-4-17)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-33-20-9-5-18(2)6-10-20/h3-10,16H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBARSYNMOVTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.